An In-depth Technical Guide to N-Aminorhodanine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to N-Aminorhodanine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-Aminorhodanine, a heterocyclic compound that has garnered significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, and reactivity, with a particular focus on its application in drug development. Crucially, this document will also address the critical considerations surrounding the rhodanine scaffold as a potential Pan-Assay Interference Compound (PAINS), offering insights for robust experimental design and data interpretation.
Core Chemical and Physical Properties
N-Aminorhodanine, systematically named 3-amino-2-thioxo-1,3-thiazolidin-4-one, is a derivative of the rhodanine heterocyclic system.[1][2] Its foundational properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1438-16-0 | [1][2][3] |
| Molecular Formula | C₃H₄N₂OS₂ | [1][4][5] |
| Molecular Weight | 148.21 g/mol | [1][2][5][6] |
| Appearance | Yellow solid | [3] |
| Melting Point | 98 - 103 °C | [3][4] |
| Solubility | Very soluble in water.[3] Sparingly soluble in water. | [5] |
| IUPAC Name | 3-amino-2-sulfanylidene-1,3-thiazolidin-4-one | [4] |
Note on Solubility: Contradictory information exists regarding water solubility. Empirical verification is recommended for specific experimental conditions.
The structural hallmark of N-Aminorhodanine is the rhodanine core, a five-membered thiazolidinone ring, with a key modification: an amino group (–NH₂) at the N-3 position.[1][4] This amino group, along with the active methylene group at C-5 and the thione group at C-2, endows the molecule with a rich and versatile reactivity profile, making it a valuable scaffold for chemical elaboration.[1][4]
Synthesis and Chemical Reactivity
The synthesis of N-Aminorhodanine and its derivatives is a cornerstone of its utility in research. While various methods exist, a general understanding of its synthesis provides context for its chemical behavior.
Synthesis of the N-Aminorhodanine Core
While detailed, step-by-step protocols for the synthesis of the parent N-Aminorhodanine are proprietary or found within dense literature, a new method has been reported to improve its production.[7] The general approach often involves dithiocarbazate chemistry.
Key Reactive Sites and Derivative Synthesis
The true power of N-Aminorhodanine as a scaffold lies in the strategic modification of its reactive sites. The diagram below illustrates the primary points of chemical derivatization.
Caption: Key reactive sites on the N-Aminorhodanine scaffold.
-
N-3 Amino Group: This site readily reacts with aldehydes and ketones to form Schiff bases (imines).[4][8][9][10] This is a common and straightforward method to introduce a wide variety of substituents.
-
C-5 Methylene Group: The protons on this carbon are acidic, making it a prime site for Knoevenagel condensation with aldehydes.[4][10] This reaction introduces an exocyclic double bond and is a key strategy for creating derivatives with extended conjugation and diverse pharmacophores.
Depending on the reaction conditions, derivatization can be directed to either the N-3 amino group or the C-5 methylene group, or both.[4] For instance, reaction with aldehydes in the presence of an acid catalyst tends to favor Schiff base formation at the N-3 position, while conditions employing a base like ammonium hydroxide can promote Knoevenagel condensation at the C-5 position.[9][10]
Applications in Drug Discovery and Development
The rhodanine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[8][9][11] N-Aminorhodanine and its derivatives have been explored for various therapeutic applications.
Anticancer Activity
A significant area of investigation for N-Aminorhodanine derivatives is in oncology.[1][5] Many derivatives have demonstrated notable anticancer activity.[8][11]
-
Mechanism of Action - EGFR Inhibition: One prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in non-small cell lung cancer (NSCLC).[9][10] Derivatives of N-Aminorhodanine have been synthesized and shown to have cytotoxic effects on lung cancer cell lines, with some compounds exhibiting IC₅₀ values in the micromolar range.[8][10][11] Docking studies suggest these compounds can bind to the EGFR tyrosine kinase domain.[9]
Caption: Inhibition of the EGFR signaling pathway by N-Aminorhodanine derivatives.
Other Biological Activities
Beyond cancer, N-Aminorhodanine derivatives have been investigated for a range of other biological activities, including:
-
Cholinesterase Inhibition: Potential applications in treating Alzheimer's disease.[4]
-
Antiviral Activity
Critical Consideration: The PAINS Liability
No discussion of rhodanine-based compounds is complete without addressing their reputation as Pan-Assay Interference Compounds (PAINS).[12][13] PAINS are molecules that appear as frequent hitters in high-throughput screens, often producing false-positive results through non-specific mechanisms.[12][14]
Rhodanines are a well-known class of PAINS.[14][15] Their potential for non-specific activity stems from several chemical features:
-
Michael Acceptors: The exocyclic double bond formed after Knoevenagel condensation can act as a Michael acceptor, reacting covalently with nucleophilic residues (like cysteine) on proteins.[12][16]
-
Aggregation: Rhodanine compounds can form aggregates that non-specifically sequester and inhibit enzymes.[12][13]
-
Photometric Interference: Their often-colored nature can interfere with absorbance- or fluorescence-based assays.[12][13]
-
Metal Chelation [16]
It is imperative for researchers working with N-Aminorhodanine derivatives to be vigilant about the possibility of PAINS-related artifacts. The biological activity of any rhodanine-containing compound should be considered with a high degree of skepticism until validated through rigorous secondary and orthogonal assays.[12]
Experimental Protocol: Mitigating and Identifying PAINS
Here is a workflow to help validate a hit from a primary screen that involves an N-Aminorhodanine derivative.
Caption: Experimental workflow for validating N-Aminorhodanine-based screening hits.
Step-by-Step Methodology:
-
Hit Confirmation and Purity Analysis:
-
Re-synthesize or re-order the compound.
-
Confirm its identity and purity (>95%) using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can cause artifacts.
-
-
Establish a Dose-Response Relationship:
-
Perform a full concentration-response curve in the primary assay to confirm potency (IC₅₀/EC₅₀) and ensure a sigmoidal curve shape. A steep or unusual curve can be a red flag.
-
-
Computational Filtering:
-
Use computational tools or online servers to check if the compound's structure matches known PAINS filters.
-
-
Detergent Counter-Screen:
-
Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).
-
Rationale: Aggregation-based inhibition is often disrupted by detergents. If the compound's activity is significantly reduced or eliminated, it is likely an aggregator.
-
-
Orthogonal Assay:
-
Validate the hit in a secondary assay that uses a different detection method. For example, if the primary assay was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Rationale: This helps to rule out technology-specific artifacts (e.g., fluorescence quenching/enhancement).
-
-
Direct Target Engagement Assays:
-
Use biophysical techniques (e.g., SPR, Cellular Thermal Shift Assay - CETSA) to confirm that the compound directly binds to the intended biological target.
-
Rationale: This provides direct evidence of a specific interaction, rather than indirect observation of an effect.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Synthesize and test close analogues of the hit compound.
-
Rationale: A genuine hit should display a clear and logical SAR. In contrast, PAINS often show "promiscuous" or flat SAR, where minor structural changes have little effect on activity.[12]
-
Conclusion
N-Aminorhodanine is a versatile and synthetically accessible scaffold that continues to yield compounds with intriguing biological activities, particularly in the realm of anticancer research. Its rich reactivity allows for extensive chemical exploration. However, the inherent risk of pan-assay interference associated with the rhodanine core necessitates a rigorous and critical approach to experimental validation. By employing a multi-faceted validation workflow, researchers can confidently distinguish true, specific biological activity from non-specific artifacts, thereby harnessing the full potential of N-Aminorhodanine derivatives in drug discovery.
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